molecular formula C10H6F3NO2 B11874945 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid

6-(Trifluoromethyl)-1H-indole-4-carboxylic acid

Cat. No.: B11874945
M. Wt: 229.15 g/mol
InChI Key: LOZDLFMJUPKPDY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is a compound that combines the structural features of indole and trifluoromethyl groups. Indole is a heterocyclic aromatic organic compound, while the trifluoromethyl group is known for its strong electron-withdrawing properties. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper or iron . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Trifluoromethyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1H-indole-4-carboxylic acid
  • 7-(Trifluoromethyl)-1H-indole-4-carboxylic acid
  • 6-(Trifluoromethyl)-2H-indole-4-carboxylic acid

Comparison: 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. Compared to its analogs, this compound exhibits enhanced stability and a distinct electronic profile, making it particularly valuable in applications requiring high precision and specificity .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-indole-4-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-3-7(9(15)16)6-1-2-14-8(6)4-5/h1-4,14H,(H,15,16)

InChI Key

LOZDLFMJUPKPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)C(F)(F)F

Origin of Product

United States

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